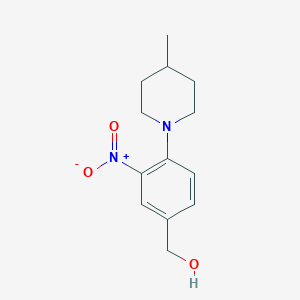

(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol

Description

Contextualization within Advanced Organic Synthesis Research

(4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol is a compound that exemplifies the role of specialized intermediates in advanced organic synthesis. The field of organic synthesis is continually focused on developing efficient and cost-effective methods for constructing complex molecular architectures. nih.gov The synthesis of molecules like this compound is not typically an end in itself, but rather a crucial step in a multi-step process to produce high-value pharmaceutical agents. myskinrecipes.com

The chemistry of nitro compounds, in particular, plays a vital role in this domain, serving as versatile building blocks for creating a wide range of pharmaceutically relevant substances. nih.govresearchgate.netmdpi.com The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to an amino group, which is a fundamental building block in many drug molecules. This versatility makes nitro-containing intermediates highly valuable in the synthetic chemist's toolkit.

Significance of Substituted Piperidine (B6355638) and Nitro-Aryl Scaffolds in Chemical Science

The structural importance of this compound can be understood by examining its two primary components: the substituted piperidine ring and the nitro-aryl group.

Substituted Piperidine Scaffolds: The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. nih.govlifechemicals.com Over 100 commercially available drugs incorporate this structure, spanning therapeutic areas such as oncology, psychiatry, and cardiovascular disease. lifechemicals.com The significance of the piperidine scaffold stems from several key features:

Three-Dimensional Structure: Unlike flat aromatic rings, the saturated piperidine ring has a distinct 3D shape. This spatial arrangement can lead to more specific and potent interactions with biological targets like proteins and enzymes. lifechemicals.com

Structural Rigidity: The ring structure has a limited number of rotatable bonds, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. lifechemicals.com

Pharmacokinetic Modulation: The inclusion of a piperidine moiety can favorably alter a molecule's properties, such as its lipophilicity and metabolic stability, which are critical for its performance as a drug. pharmaceutical-business-review.com

Nitro-Aryl Scaffolds: The nitro-aryl group is another cornerstone of medicinal and synthetic chemistry. The nitro group (—NO₂) is a powerful electron-withdrawing group, a property that profoundly influences the reactivity and electronic nature of the aromatic ring to which it is attached. nih.govnih.gov This characteristic is leveraged in several ways:

Synthetic Versatility: The nitro group is a versatile functional handle. It can be readily reduced to an amine (—NH₂), which is a common functional group in pharmaceuticals, or transformed into other functionalities. This makes nitro compounds crucial intermediates in the synthesis of a wide array of more complex molecules. researchgate.netmdpi.com

Modulation of Biological Activity: The strong electron-withdrawing nature of the nitro group can impact a molecule's polarity and its ability to interact with biological targets. nih.gov Nitro-containing compounds are found in a diverse range of bioactive molecules, including those with antibiotic, antineoplastic, and antiparasitic properties. researchgate.netnih.gov

Building Block in Synthesis: Nitro compounds are important building blocks for constructing scaffolds for drugs, dyes, and agricultural chemicals. nih.gov

The combination of these two scaffolds in one molecule creates an intermediate with significant potential for the synthesis of novel and complex chemical entities.

Current Gaps and Opportunities in this compound Research

Despite the well-established importance of its constituent parts, dedicated research on this compound itself is limited in publicly accessible scientific literature.

Current Gaps: The primary role identified for this compound is as a synthetic intermediate. myskinrecipes.com It is used in the development of pharmaceutical compounds, including kinase inhibitors for cancer therapy and agents targeting the central nervous system. myskinrecipes.com However, there is a notable lack of published data concerning:

Its own intrinsic biological activity.

Detailed physicochemical characterization beyond basic molecular data.

In-depth studies on its reactivity and potential synthetic applications beyond its current known uses.

Opportunities for Future Research: The existing gaps present several opportunities for the scientific community.

Exploration of New Synthetic Routes: Research could be directed toward developing more efficient, scalable, and environmentally friendly methods for its synthesis, which would be valuable for its application in pharmaceutical manufacturing.

Library Synthesis and SAR Studies: The compound serves as an excellent scaffold for creating a library of related derivatives. By modifying the methanol (B129727) group, the methylpiperidine ring, or the position of the nitro group, chemists could systematically explore the structure-activity relationships (SARs) of new compounds for various biological targets.

Investigation of Biological Activity: While it is used as an intermediate, a thorough screening of this compound for its own biological properties could reveal unexpected activities, potentially opening new avenues for its use as a lead compound. The presence of the methylpiperidine moiety, common in neuroactive drugs, makes this a particularly intriguing possibility. myskinrecipes.com

Chemical Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 791587-68-3 | myskinrecipes.comchemicalbook.com |

| Molecular Formula | C₁₃H₁₈N₂O₃ | myskinrecipes.comchemicalbook.com |

| Molecular Weight | 250.29 g/mol | myskinrecipes.comchemicalbook.com |

Table 2: Comparison of this compound with a Simpler Analog

Explore the data below to see how the addition of the 4-methylpiperidine (B120128) group affects the molecular properties compared to the simpler (4-Nitrophenyl)methanol.

| Feature | (4-Nitrophenyl)methanol | This compound |

| CAS Number | 619-73-8 | 791587-68-3 |

| Molecular Formula | C₇H₇NO₃ | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 153.14 g/mol | 250.29 g/mol |

| Key Structural Difference | Hydrogen at position 4 | 4-Methylpiperidin-1-yl group at position 4 |

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-4-6-14(7-5-10)12-3-2-11(9-16)8-13(12)15(17)18/h2-3,8,10,16H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGZBKYOATXYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231274 | |

| Record name | 4-(4-Methyl-1-piperidinyl)-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791587-68-3 | |

| Record name | 4-(4-Methyl-1-piperidinyl)-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791587-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methyl-1-piperidinyl)-3-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Methylpiperidin 1 Yl 3 Nitrophenyl Methanol

Strategic Approaches to 3-Nitro-4-aminophenylmethanol Core Construction

The construction of the (4-(substituted)-3-nitrophenyl)methanol framework is a critical phase in the total synthesis. This core is typically assembled by first creating a phenyl ring with the required nitro and methanol (B129727) groups, along with a leaving group at the 4-position to facilitate the subsequent introduction of the methylpiperidine unit.

Multi-component Reactions in Aryl Methanol Synthesis

Multi-component reactions (MCRs) offer a powerful, atom-economical approach to rapidly build molecular complexity from simple starting materials in a single step. bohrium.com For the synthesis of functionalized aryl methanols, an MCR could be designed to converge three or more reactants to form the desired scaffold. For instance, a hypothetical MCR could involve the reaction of a nitro-substituted benzaldehyde (B42025), an amine, and a carbon-nucleophile, catalyzed by a transition metal, to assemble a related quinazolinone structure, which could be later modified to yield the target benzyl (B1604629) alcohol. bohrium.comresearchgate.net While a direct MCR for the target molecule is not prominently documented, the principles of MCRs, such as those used to synthesize benzoxazole (B165842) derivatives from catechols and benzyl alcohols, demonstrate the potential for this strategy in creating highly substituted aromatic systems efficiently. acs.org

Palladium-Catalyzed Coupling Strategies for Aryl Ether/Methanol Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The direct introduction of a hydroxymethyl group onto an aryl ring can be effectively achieved using these methods. acs.org A particularly relevant strategy is the Suzuki-Miyaura cross-coupling reaction, which can couple an aryl halide (e.g., 4-bromo-2-nitrobenzyl halide) with a hydroxymethyl equivalent. organic-chemistry.org

Recent advancements have enabled the direct hydroxymethylation of aryl halides and triflates using potassium acetoxymethyltrifluoroborate as the coupling partner. organic-chemistry.orgacs.orgnih.gov This method avoids the use of toxic reagents like carbon monoxide or formaldehyde (B43269) and is compatible with a wide array of functional groups. acs.orgresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(dba)₂, and a suitable ligand, like RuPhos, to achieve high yields. organic-chemistry.org This approach allows for the direct synthesis of the required (nitrophenyl)methanol core from a readily available nitro-substituted aryl halide.

Table 1: Palladium-Catalyzed Direct Hydroxymethylation

| Catalyst System | Substrate | Reagent | Yield (%) |

| Pd(dba)₂ / RuPhos | Aryl Halide | K[(CH₂OAc)BF₃] | up to 85% |

| Pd(OAc)₂ / Ligand | Aryl Triflates | K[(CH₂OAc)BF₃] | 52-84% |

This table summarizes typical yields for the direct hydroxymethylation of aryl halides and triflates using a palladium catalyst and potassium acetoxymethyltrifluoroborate. organic-chemistry.orgacs.org

Nucleophilic Aromatic Substitution Pathways on Nitro-Activated Phenyl Rings

The final step in constructing the core of (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol typically involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org

In the target molecule's synthesis, the nitro group is positioned ortho to the site of substitution, which strongly activates the ring for nucleophilic attack by 4-methylpiperidine (B120128). libretexts.org The reaction proceeds via an addition-elimination mechanism. fishersci.seyoutube.com The nucleophile (4-methylpiperidine) first attacks the carbon atom bearing the leaving group (typically a halide, such as fluorine or chlorine), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the nitro group, providing significant stabilization. libretexts.orgnih.gov In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product. fishersci.se The presence of the nitro group in the ortho or para position is crucial for this stabilization; if it were in the meta position, the reaction would be significantly slower or not occur at all. libretexts.org

Stereoselective and Enantioselective Synthesis of 4-Methylpiperidine Moieties

The 4-methylpiperidine fragment introduces a potential stereocenter into the molecule. Therefore, controlling its stereochemistry is essential, which can be achieved through various modern synthetic methods.

Asymmetric Hydrogenation Routes to Substituted Piperidines

Asymmetric hydrogenation is one of the most efficient methods for the enantioselective synthesis of chiral molecules, prized for its high atom economy. nih.gov Chiral piperidines can be synthesized with high enantioselectivity through the transition-metal-catalyzed asymmetric hydrogenation of substituted pyridines or their corresponding pyridinium (B92312) salts. acs.org

This transformation typically utilizes chiral catalysts based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands. nih.govnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce α-aryl piperidines with excellent enantiomeric ratios (up to 99.3:0.7 er). acs.org Similarly, rhodium(I) complexes can be used for the highly diastereoselective dearomatization and hydrogenation of fluoropyridines to access all-cis-fluorinated piperidines. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high levels of stereocontrol. researchgate.net

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Pyridine (B92270) Precursors

| Catalyst/Ligand | Substrate Type | Stereoselectivity |

| Iridium-Phosphole | N-Alkylpyridinium Salts | High Enantioselectivity |

| Rhodium-(S,S)-TsDPEN | Cyclic Imines | up to 98% ee |

| Rhodium-Bisphosphine | Dehydromorpholines | up to 99% ee |

| Rhodium(I)/Pinacol Borane | Fluoropyridines | High Diastereoselectivity |

This table provides an overview of different catalytic systems used for the asymmetric hydrogenation of pyridine-based precursors to yield chiral piperidines and related heterocycles. nih.govnih.govresearchgate.net

Cyclization Reactions for Piperidine (B6355638) Ring Formation

Besides the hydrogenation of aromatic precursors, the piperidine ring can be constructed from acyclic precursors through various cyclization reactions. These methods offer high modularity and can provide excellent stereocontrol. nih.gov

Several strategies have been developed for the stereoselective synthesis of polysubstituted piperidines. researchgate.net These include:

Michael-Mannich Cascade Cyclizations: Four-component reactions involving cyano olefins, aldehydes, ammonium (B1175870) acetate (B1210297), and other components can lead to highly functionalized piperidines with multiple stereocenters. researchgate.net

Gold-Catalyzed Cyclization/Reduction Sequences: A one-pot synthesis of piperidin-4-ols can be achieved through a sequence involving gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov

Nitro-Mannich/Reduction Cyclization: This asymmetric approach involves a nitro-Mannich reaction followed by a reduction-cyclization sequence to form the piperidine ring. nih.gov

Radical (4+2) Cycloaddition: A boronyl radical-catalyzed cycloaddition between 3-aroyl azetidines and various alkenes can produce polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions. researchgate.net

These diverse cyclization strategies provide multiple pathways to access the 4-methylpiperidine moiety with the desired stereochemistry, which can then be incorporated into the final target molecule. dntb.gov.ua

Integration of Nitro Group Functionality in Complex Architectures

The nitro group is a versatile functional group in organic synthesis, serving as a precursor to a wide array of other functionalities, most notably amines. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring to which it is attached. In the context of synthesizing this compound, the strategic handling of the nitro group is paramount.

Chemoselective Transformations of Nitro-Aryl Systems

A primary challenge in the synthesis of molecules bearing a nitro group alongside other reducible functionalities is achieving chemoselective transformation of the nitro group. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation, with a plethora of available reagents and conditions. wikipedia.orgyoutube.com However, the presence of other sensitive groups requires careful selection of the reducing agent to avoid undesired side reactions.

For a molecule like this compound, a key chemoselective transformation would be the reduction of the nitro group to an amine without affecting the benzylic alcohol. Various methods have been developed for the chemoselective reduction of nitroarenes. organic-chemistry.org Transition metal catalysts, such as palladium on carbon (Pd/C) with a hydrogen source, are highly effective. chemistryviews.org A study by Takale et al. demonstrated a highly efficient and selective reduction of aromatic nitro groups using only 0.4 mol% of a Pd/C catalyst in water with the aid of a surfactant, leaving other reducible groups like nitriles and ketones intact. chemistryviews.org Iron in acidic media is another classic and mild method for this transformation. youtube.com

Metal-free reduction methods have also gained significant attention. organic-chemistry.org Reagents like tetrahydroxydiboron (B82485) in water or in combination with 4,4'-bipyridine (B149096) as an organocatalyst offer excellent chemoselectivity, tolerating sensitive functional groups. organic-chemistry.org Another metal-free approach involves the use of trichlorosilane (B8805176) and a tertiary amine. beilstein-journals.org

The selective reduction of one nitro group in a dinitroarene to a nitroaniline is also a well-established chemoselective transformation, often achieved using sodium sulfide (B99878) or polysulfides. wikipedia.org While not directly applicable to the parent compound, this highlights the level of control achievable in nitro-aryl systems.

Table 1: Comparison of Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Conditions | Advantages | Disadvantages |

| H₂/Pd-C | Atmospheric pressure, water, surfactant | High efficiency, high selectivity, reusable catalyst | Potential for over-reduction, flammability of H₂ |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral aqueous media | Mild, inexpensive, good for sensitive substrates | Stoichiometric amounts of iron required, acidic workup |

| Tetrahydroxydiboron | Water or with organocatalyst | Metal-free, highly chemoselective, mild conditions | Reagent cost and availability |

| Trichlorosilane/tertiary amine | Continuous flow or batch | Metal-free, mild, inexpensive, scalable | Moisture sensitive reagent |

Orthogonal Protecting Group Strategies in Nitroaryl-Piperidine Synthesis

In the synthesis of complex molecules containing multiple reactive sites, such as the piperidine nitrogen and the benzylic alcohol in the target compound's precursors, the use of orthogonal protecting groups is essential. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule.

For the piperidine nitrogen, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are removable under acidic and hydrogenolysis conditions, respectively. researchgate.net The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, offers another orthogonal option. researchgate.net The choice of protecting group for the piperidine nitrogen would depend on the subsequent reaction conditions planned for the synthesis. For instance, if acidic conditions are required elsewhere in the synthesis, an acid-labile Boc group on the piperidine would be unsuitable.

The benzylic alcohol can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is typically removed with fluoride (B91410) ions, or as a benzyl ether, removable by hydrogenolysis. The p-nitrobenzyloxycarbonyl (pNZ) group has also been utilized as a protecting group that can be removed under neutral conditions. luxembourg-bio.comresearchgate.net

A potential orthogonal strategy for a precursor to this compound could involve protecting the piperidine nitrogen with a Boc group and the benzylic alcohol as a TBDMS ether. The TBDMS group could be selectively removed with a fluoride source, followed by modification of the alcohol, and subsequently, the Boc group could be removed with acid to allow for further functionalization of the piperidine nitrogen if needed. The stability of the nitro group under these deprotection conditions is a key consideration.

Table 2: Orthogonal Protecting Groups for Nitroaryl-Piperidine Synthesis

| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |

| Piperidine Nitrogen | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, fluoride |

| Piperidine Nitrogen | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd-C) | Stable to acid, base, fluoride |

| Piperidine Nitrogen | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis, fluoride |

| Benzylic Alcohol | TBDMS (tert-Butyldimethylsilyl) | Fluoride (e.g., TBAF) | Stable to acid, base, hydrogenolysis |

| Benzylic Alcohol | Bn (Benzyl) | Hydrogenolysis (H₂/Pd-C) | Stable to acid, base, fluoride |

Novel Catalytic Systems and Reagents in this compound Synthesis

The development of novel catalytic systems has revolutionized organic synthesis, enabling the efficient and selective formation of key chemical bonds.

Transition Metal Catalysis in C-C and C-N Bond Formation

The synthesis of the core structure of this compound involves the formation of a crucial C-N bond between the aromatic ring and the 4-methylpiperidine moiety. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing C-N bonds. acs.orgresearchgate.netmit.edu This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. mit.edu The synthesis of the target molecule could thus proceed from a precursor like 4-halo-3-nitrobenzyl alcohol and 4-methylpiperidine. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being highly effective. mit.edu

Copper-catalyzed Ullmann coupling is another established method for C-N bond formation, which could also be applied to the synthesis of this compound. liverpool.ac.uk

Organocatalytic Approaches for Asymmetric Synthesis

While the target molecule itself is achiral, the development of asymmetric syntheses for related chiral benzylic alcohols is an active area of research. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov The asymmetric addition of organometallic reagents to ketones, a key method for preparing chiral tertiary benzylic alcohols, can be catalyzed by chiral organocatalysts. nih.govnih.govelsevierpure.com For instance, chiral amino alcohols and diamines can promote the enantioselective addition of organozinc reagents to ketones. nih.gov Although not directly synthesizing the primary alcohol in the target molecule, these methods showcase the potential of organocatalysis in creating stereogenic centers in structurally related compounds.

Organocatalysis also plays a role in the reduction of nitroarenes. For example, phenyl(2-quinolyl)methanol has been used as an organocatalyst for the reduction of aromatic nitro compounds in the presence of a stoichiometric reductant like NaBH₄. researchgate.net

Metal-Free Synthetic Protocols for Aryl Methanol Derivatives

Concerns about the cost and toxicity of transition metals have driven the development of metal-free synthetic methods. frontiersin.org For the synthesis of aryl methanol derivatives, metal-free approaches to C-H oxidation have been explored. acs.org One such method involves the use of bis(methanesulfonyl) peroxide to selectively oxidize benzylic C-H bonds to benzylic mesylates, which can then be hydrolyzed to the corresponding alcohols. acs.org

Furthermore, transition-metal-free hydrogenation of aryl halides to the corresponding arenes can be achieved using bases with aldehydes or alcohols as the hydrogen source. organic-chemistry.orgnih.gov While this is a dehalogenation reaction, it demonstrates the potential for metal-free radical-based transformations of aryl halides, which are common precursors in cross-coupling reactions.

The reduction of nitro compounds, as discussed earlier, also has well-established metal-free protocols. organic-chemistry.orgbeilstein-journals.org Combining these metal-free steps could lead to a more sustainable synthesis of this compound and its derivatives.

Sophisticated Spectroscopic and Diffraction Techniques for 4 4 Methylpiperidin 1 Yl 3 Nitrophenyl Methanol Structural Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation and Connectivity Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of each nucleus. For (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the complete covalent framework and deduce its preferred conformation in solution.

2D NMR Methodologies

Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are invaluable for tracing the connectivity within the 4-methylpiperidine (B120128) and the hydroxymethyl moieties. For instance, the methine proton at the 4-position of the piperidine (B6355638) ring would show a correlation with the adjacent methylene (B1212753) protons and the methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals of the piperidine ring, the hydroxymethyl group, and the aromatic ring by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected between the protons of the hydroxymethyl group and the aromatic ring carbons, as well as between the protons of the piperidine ring and the aromatic carbon to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is instrumental in determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the 4-methyl group on the piperidine ring and the spatial relationship between the piperidine and the nitrophenyl moieties.

| 2D NMR Technique | Information Yielded | Expected Correlations for this compound |

| COSY | ¹H-¹H scalar couplings | Correlations within the 4-methylpiperidine ring spin system; correlation between the CH₂ and OH protons of the methanol (B129727) group. |

| HSQC | Direct ¹H-¹³C correlations | Pairing of each proton with its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C couplings | Correlations between piperidine protons and the C4 of the aromatic ring; correlations between the CH₂OH protons and C1, C2, and C6 of the aromatic ring. |

| NOESY | ¹H-¹H through-space proximity | Spatial relationships between the protons of the 4-methyl group and other piperidine protons, indicating the chair conformation and equatorial/axial positions. |

Solid-State NMR Investigations

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the structure in the crystalline or amorphous solid state. For this compound, ssNMR could reveal details about intermolecular packing forces, polymorphism, and the conformation adopted in the solid phase, which may differ from that in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.

Advanced Vibrational Spectroscopy for Functional Group and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide insights into molecular symmetry and intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretching | 3500-3200 (broad) |

| Aromatic Ring | C-H stretching | 3100-3000 |

| C=C stretching | 1600-1450 | |

| Nitro Group (-NO₂) | Asymmetric N-O stretching | 1570-1490 |

| Symmetric N-O stretching | 1390-1300 | |

| Methylpiperidine | C-H stretching (aliphatic) | 2950-2850 |

| C-H bending | 1470-1450 | |

| Methanol Group | C-O stretching | 1260-1000 |

The broadness of the O-H stretching band can indicate the extent of hydrogen bonding in the sample. The precise positions of the nitro group's stretching vibrations are sensitive to the electronic environment of the aromatic ring.

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the symmetric vibrations of the aromatic ring and the nitro group, as well as the C-C skeletal vibrations of the piperidine ring. The combination of FT-IR and Raman data provides a more complete picture of the molecule's vibrational properties.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed.

For this compound (C₁₃H₁₈N₂O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, the resulting product ions provide valuable structural information.

| Precursor Ion | Proposed Fragment | Description |

| [M+H]⁺ | Loss of H₂O | Dehydration from the hydroxymethyl group. |

| [M+H]⁺ | Loss of CH₂O | Cleavage of the hydroxymethyl group. |

| [M+H]⁺ | Cleavage of the piperidine ring | Characteristic fragmentation of the piperidine moiety. |

| [M+H]⁺ | Loss of NO₂ | Loss of the nitro group. |

The study of these fragmentation pathways helps to confirm the connectivity of the different structural components of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. The method involves the formation of gas-phase ions from a liquid solution, which minimizes fragmentation and typically results in the observation of the intact molecule as a protonated species [M+H]⁺ or other adducts. nih.gov

For this compound, ESI-MS analysis in positive ion mode would be expected to prominently feature the protonated molecular ion. The piperidine nitrogen is a primary site for protonation. Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) experiments on this precursor ion would provide valuable structural information by inducing characteristic fragmentation. nih.govresearchgate.net The fragmentation pathways are predictable based on the molecule's functional groups. A primary fragmentation event would likely be the neutral loss of a water molecule (18 Da) from the protonated benzyl (B1604629) alcohol moiety. nih.gov Further fragmentation could involve cleavage of the piperidine ring or loss of the nitro group.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 265.15 | [M+H]⁺ | Protonated parent molecule |

| 247.14 | [M+H - H₂O]⁺ | Loss of water from the hydroxymethyl group |

| 218.14 | [M+H - NO₂]⁺ | Loss of the nitro group |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, compounds are typically ionized using high-energy Electron Ionization (EI), which results in extensive and reproducible fragmentation. nih.gov This fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation and identification by comparison with spectral libraries. researchgate.net

The EI mass spectrum of this compound is anticipated to show a complex pattern due to its multiple functional groups. The molecular ion, if observed, would likely be of low abundance due to the energetic nature of EI. nih.gov The major fragmentation pathways would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the piperidine nitrogen, leading to the formation of a stable immonium ion. This is a characteristic fragmentation for N-alkyl amines. nih.gov

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group.

Fragmentation of the piperidine ring: Ring opening and subsequent cleavages leading to a series of smaller fragment ions. nist.gov

Cleavage related to the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) from the aromatic ring is a common pathway for nitroaromatic compounds. nist.gov

Table 2: Predicted GC-MS (EI) Key Fragment Ions for this compound

| m/z (Mass/Charge Ratio) | Proposed Ion Structure/Fragment | Fragmentation Pathway |

|---|---|---|

| 264 | [M]⁺ | Molecular Ion |

| 249 | [M - CH₃]⁺ | Loss of the methyl group from the piperidine ring |

| 233 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 149 | [C₇H₅NO₂]⁺ | Fragment corresponding to the 3-nitrobenzoyl cation, following cleavage of the piperidine |

| 112 | [C₇H₁₄N]⁺ | Immonium ion from alpha-cleavage at the piperidine ring |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's conformation and, if applicable, its absolute stereochemistry. whiterose.ac.uk Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing. mdpi.com

While the specific crystal structure for this compound is not publicly available, its crystallographic parameters can be inferred by examining related structures. For instance, the crystal structure of (4-nitrophenyl)methanol reveals extensive intermolecular hydrogen bonding between the hydroxyl group and the nitro group of adjacent molecules, leading to the formation of infinite chains. researchgate.netnih.gov The nitro group is typically found to be nearly coplanar with the benzene (B151609) ring. nih.gov Similarly, structures containing both nitrophenyl and piperidine moieties often exhibit packing dominated by weak C-H···O interactions and π-π stacking of the aromatic rings. mdpi.comnih.gov

Table 3: Representative Crystallographic Data for Structurally Related Compounds

| Parameter | (4-nitrophenyl)methanol nih.gov | N′-(4-methyl-2-nitrophenyl)benzohydrazide mdpi.com |

|---|---|---|

| Formula | C₇H₇NO₃ | C₁₄H₁₃N₃O₃ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | I2/a |

| a (Å) | 6.2216 | 16.3097 |

| b (Å) | 7.4096 | 4.8934 |

| c (Å) | 7.7833 | 32.4384 |

| β (˚) | 93.667 | 99.862 |

| Volume (ų) | 334.34 | 2550.65 |

| Key Interactions | O-H···O hydrogen bonds, C-H···O bonds, π-π stacking | Bifurcated hydrogen bonds, π-π stacking |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-nitrophenyl)methanol |

| N′-(4-methyl-2-nitrophenyl)benzohydrazide |

Mechanistic Organic Chemistry and Reactivity Profiling of 4 4 Methylpiperidin 1 Yl 3 Nitrophenyl Methanol

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group (NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution, significantly reducing the electron density of the benzene (B151609) ring. This effect stems from two primary electronic phenomena: a strong electron-withdrawing inductive effect and a potent electron-withdrawing resonance effect. quora.comnih.gov

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. minia.edu.eg This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive toward electrophiles. quora.com

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms. libretexts.org This resonance stabilization involves structures where a positive charge is placed on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. nih.govlibretexts.org This delocalization significantly decreases the ring's electron richness, rendering it less susceptible to attack by electrophiles. quora.com

| Electronic Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma (σ) bond due to the high electronegativity and formal positive charge of the nitro group's nitrogen. minia.edu.eg | Decreases electron density globally across the ring, reducing nucleophilicity. |

| Resonance Effect (-M) | Delocalization of pi (π) electrons from the aromatic ring onto the nitro group, creating positive charge on the ring. libretexts.org | Strongly decreases electron density, especially at ortho and para positions, deactivating the ring towards electrophilic attack. nih.gov |

Nucleophilicity and Basic Properties of the Piperidine (B6355638) Moiety

The 4-methylpiperidine (B120128) fragment contains a secondary amine nitrogen atom within a saturated heterocyclic ring. The nitrogen's lone pair of electrons is not involved in aromaticity and is readily available for donation, making the moiety both basic and nucleophilic. masterorganicchemistry.commasterorganicchemistry.com

Basicity: As a Lewis base, the piperidine nitrogen can accept a proton. The basicity of piperidine is significantly higher than that of aromatic amines like aniline (B41778) because the lone pair is localized in an sp³ hybrid orbital and is not delocalized into a π-system. The presence of a methyl group at the 4-position has a slight electron-donating inductive effect, which can marginally increase the basicity compared to unsubstituted piperidine. The pKa of the conjugate acid of piperidine is approximately 11.2, indicating it is a relatively strong base.

Nucleophilicity: Nucleophilicity is a kinetic measure of the rate at which a Lewis base attacks an electrophilic center. masterorganicchemistry.com Secondary amines like 4-methylpiperidine are generally potent nucleophiles. masterorganicchemistry.com Its nucleophilic character allows it to participate in a variety of reactions, including nucleophilic substitution and addition reactions. However, the piperidine ring is sterically bulkier than simpler secondary amines, which can influence its reactivity towards sterically hindered electrophiles. masterorganicchemistry.com In the subject molecule, the nitrogen atom is directly attached to the aromatic ring, making it an N-aryl piperidine. While the nitrogen lone pair is not fully delocalized as in pyrrole, there can be some interaction with the aromatic π-system, which, combined with the steric hindrance from the ortho-nitro group, may modulate its nucleophilicity compared to a simple N-alkyl piperidine.

Reactions at the Benzylic Alcohol Position

The benzylic hydroxymethyl group (-CH₂OH) is a primary alcohol situated at a benzylic position. This position is inherently reactive due to its proximity to the aromatic ring, which can stabilize reaction intermediates such as carbocations or radicals through resonance. chemistrysteps.comyoutube.com

The benzylic alcohol can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: The primary benzylic alcohol can be oxidized to form either a benzaldehyde (B42025) or a benzoic acid derivative, depending on the strength of the oxidizing agent and reaction conditions. masterorganicchemistry.com

Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) would typically oxidize the primary alcohol to the corresponding aldehyde, (4-(4-methylpiperidin-1-yl)-3-nitrophenyl)formaldehyde.

Strong Oxidation: Harsh oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will oxidize the benzylic alcohol directly to the carboxylic acid, 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. chemistrysteps.com The presence of the electron-withdrawing nitro group can make the benzylic C-H bonds slightly less susceptible to oxidation compared to electron-rich systems.

Reduction: The benzylic alcohol can be reduced to a methyl group. This transformation is often achieved by first converting the alcohol to a better leaving group (e.g., a tosylate or a benzyl (B1604629) halide) and then performing a reduction. A more direct route involves using hydriodic acid with red phosphorus. beilstein-journals.org Catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed, although this method would simultaneously reduce the nitro group to an amino group. libretexts.orgmasterorganicchemistry.com

| Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Mild Oxidation | PCC, DMP | Aldehyde (-CHO) |

| Strong Oxidation | KMnO₄, Na₂Cr₂O₇, H₂CrO₄ chemistrysteps.com | Carboxylic Acid (-COOH) |

| Reduction (via Halide/Tosylate) | 1. SOCl₂ or TsCl 2. LiAlH₄ or H₂/Catalyst | Methyl (-CH₃) |

| Reductive Deoxygenation | HI / Red Phosphorus beilstein-journals.org | Methyl (-CH₃) |

The hydroxyl group of the benzylic alcohol is a versatile site for derivatization.

Esterification: The alcohol can react with carboxylic acids (Fisher esterification), acyl chlorides, or anhydrides to form benzyl esters. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield (4-(4-methylpiperidin-1-yl)-3-nitrophenyl)methyl acetate (B1210297).

Etherification: Formation of a benzyl ether can be accomplished via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Benzyl Halides: The alcohol can be converted into a benzyl halide, a valuable synthetic intermediate. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to produce the corresponding benzyl chloride or bromide. These benzylic halides are highly reactive in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) due to the resonance stabilization of the resulting carbocation intermediate in the Sₙ1 pathway. youtube.comkhanacademy.org

Intramolecular Interactions and Conformational Dynamics influencing Reactivity

Piperidine Conformation: The 4-methylpiperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org The methyl group at the C4 position strongly prefers the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This conformational preference is a well-established principle in stereochemistry.

Rotation around the C(aryl)-N Bond: There is restricted rotation around the bond connecting the piperidine nitrogen and the aromatic ring. This is due to steric hindrance between the hydrogens on the C2 and C6 positions of the piperidine ring and the bulky ortho-nitro group. This steric clash can force the piperidine ring to twist out of the plane of the aromatic ring, potentially reducing the orbital overlap between the nitrogen's lone pair and the aromatic π-system. This would, in turn, increase the basicity and nucleophilicity of the nitrogen compared to a hypothetical planar arrangement.

Intramolecular Hydrogen Bonding: Although unlikely to be strong, a weak intramolecular hydrogen bond could potentially exist between the benzylic alcohol's hydrogen and one of the oxygen atoms of the adjacent nitro group, forming a six-membered ring. Such an interaction would influence the rotational freedom of the hydroxymethyl group and could affect the reactivity of the alcohol.

Studies on N-methyl piperidine (NMP) have used time-resolved Rydberg fingerprint spectroscopy to explore transformations between ring conformers, highlighting the complex dynamics of such systems. rsc.org The conformational behavior of piperidine analogues can be tuned by substitutions, indicating that the interplay of steric and electronic factors governs the molecule's preferred geometry and, consequently, its reactivity. researchgate.net

Kinetic and Thermodynamic Studies of Key Transformations

Kinetics: Kinetic studies on the oxidation of benzyl alcohol have been performed using various oxidants, such as nitric acid. researchgate.netacs.org These studies often reveal complex mechanisms, with the rate being dependent on factors like temperature, acid concentration, and the presence of catalysts. For the subject molecule, the electron-withdrawing nitro group would be expected to decrease the rate of oxidation reactions that proceed through an electron-deficient transition state (e.g., hydride abstraction). Conversely, for reductions involving nucleophilic attack at the benzylic carbon (after conversion to a halide), the nitro group would likely have a lesser impact on the rate.

Thermodynamics: Thermodynamic data for benzyl alcohol itself, including its enthalpy of formation and vaporization, have been determined through reaction equilibria studies. acs.orgnist.gov For instance, the standard enthalpy of formation for liquid benzyl alcohol has been reported as -(154.5 ± 1.7) kJ·mol⁻¹. acs.org Thermodynamic investigations have also been conducted on the solvolysis of substituted benzyl chlorides, analyzing parameters like the enthalpy (ΔH‡), entropy (ΔS‡), and volume (ΔV‡) of activation. cdnsciencepub.com These studies show that such parameters are highly sensitive to solvent composition and substituent effects. For (4-(4-methylpiperidin-1-yl)-3-nitrophenyl)methanol, the presence of the polar nitro group and the basic piperidine moiety would significantly influence its solvation thermodynamics and the energy profiles of its reactions.

Computational and Theoretical Chemistry of 4 4 Methylpiperidin 1 Yl 3 Nitrophenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nanobioletters.comprensipjournals.com

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum energy structure is found. This optimized geometry represents the most probable structure of the molecule in the gas phase. Key structural parameters, such as the planarity of the nitro group relative to the benzene (B151609) ring and the chair conformation of the methylpiperidine ring, are determined. The electron-withdrawing nature of the nitro group and the electron-donating effect of the piperidine (B6355638) nitrogen influence the geometry of the benzene ring. rsc.org

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-NO₂ | 1.485 |

| Bond Length (Å) | N-O (nitro) | 1.221 |

| Bond Length (Å) | C(phenyl)-N(piperidine) | 1.375 |

| Bond Length (Å) | C(phenyl)-CH₂OH | 1.510 |

| Bond Angle (°) | O-N-O (nitro) | 124.5 |

| Bond Angle (°) | C-C-N (nitro group) | 119.8 |

| Dihedral Angle (°) | C-C-N-O (nitro group twist) | 12.5 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. taylorandfrancis.com A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylpiperidine (B120128) and phenyl ring system, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl moiety, particularly the nitro group. researchgate.net This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.25 |

| LUMO Energy | E_LUMO | - | -1.80 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.45 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.025 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.225 |

| Chemical Softness | S | 1/η | 0.449 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wavefunctions into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. This method is particularly useful for quantifying intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. chemrxiv.org

Table 3: Selected Second-Order Perturbation Energies (E⁽²⁾) from NBO Analysis

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(piperidine) | π(C-C) phenyl | 45.8 | n → π |

| LP(2) O(nitro) | π(N-O) nitro | 65.2 | n → π |

| π(C-C) phenyl | π(C-C) phenyl | 22.5 | π → π |

| π(C-C) phenyl | π(C-N) nitro | 18.9 | π → π |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules like solvents. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational landscape and the influence of the environment. rsc.org

For this compound, an MD simulation in a solvent box (e.g., methanol (B129727) or water) can reveal important information. nih.govacs.org It can show the stability of the piperidine ring's chair conformation, the rotational freedom of the methanol and nitro groups, and how solvent molecules arrange themselves around the solute. rsc.org The polar nitro and hydroxyl groups are expected to form hydrogen bonds with protic solvents, while the nonpolar methylpiperidine and phenyl groups will have weaker van der Waals interactions. Analysis of properties like the radial distribution function (RDF) can quantify the structure of the solvent shells around specific atoms of the solute molecule.

Quantitative Structure–Property Relationship (QSPR) Modeling

Quantitative Structure–Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or quantum-chemically derived properties of molecules (descriptors) with their macroscopic properties (e.g., boiling point, solubility, toxicity). researchgate.netmdpi.com These models are typically statistical, often using linear or multi-linear regression. core.ac.uk

For a class of related nitrophenyl compounds, a QSPR model could be developed to predict a specific property, such as decomposition enthalpy. nih.govresearchgate.net Molecular descriptors for this compound, such as the HOMO-LUMO gap, dipole moment, and molecular surface area calculated via DFT, could be used as inputs for such a model. A hypothetical QSPR equation might take the form:

Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This approach allows for the rapid estimation of properties for new or untested compounds based on their calculated molecular descriptors.

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated. benthamdirect.com The predicted chemical shifts would reflect the unique electronic environment of each nucleus. For instance, aromatic protons ortho to the electron-withdrawing nitro group would be significantly deshielded (shifted downfield), while protons on the methylpiperidine ring would appear in the aliphatic region (upfield). nih.gov Comparing these predicted spectra with experimental data helps to confirm the structural assignment. chemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Ortho to -NO₂ | 8.15 | 125.5 |

| Aromatic CH | Ortho to -N(pip) | 7.10 | 115.0 |

| Methanol CH₂ | -CH₂OH | 4.65 | 64.2 |

| Piperidine CH₂ | Adjacent to N | 3.10 | 53.8 |

| Piperidine CH | With methyl group | 1.75 | 34.5 |

| Methyl CH₃ | -CH₃ | 0.95 | 21.9 |

Advanced Chromatographic Separation and Purification Methodologies for 4 4 Methylpiperidin 1 Yl 3 Nitrophenyl Methanol

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. researchgate.net The development of a robust HPLC method for (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol requires careful optimization of several parameters to achieve adequate retention, resolution, and peak shape. The molecule possesses a combination of a polar hydroxyl group, a polar nitro group, a basic piperidine (B6355638) nitrogen, and a non-polar aromatic ring system, which makes the selection of chromatographic conditions crucial.

The choice of stationary phase is paramount as it dictates the primary mechanism of separation. sigmaaldrich.com For a molecule with the mixed polarity of this compound, several reversed-phase or alternative stationary phases could be considered.

Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC. waters.com

C18 (Octadecylsilane): A standard C18 column is often the first choice for method development due to its versatility. sigmaaldrich.com However, highly polar compounds can sometimes exhibit poor retention. biopharmaservices.com

Polar-Embedded/Polar-Endcapped Phases: To enhance the retention of polar analytes, columns with polar-embedded groups (e.g., amide or carbamate) or polar end-capping are effective. sigmaaldrich.combiopharmaservices.com These phases provide alternative selectivity and are more stable in highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns. hplc.eu

Phenyl Phases: Given the aromatic nature of the compound, a phenyl stationary phase can offer unique selectivity through π-π interactions between the phenyl ligands and the nitro-aromatic ring of the analyte. sigmaaldrich.com This can be particularly useful for separating it from related impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase chromatography. waters.combiopharmaservices.com It utilizes a polar stationary phase (like bare silica, diol, or amine) with a mobile phase rich in organic solvent. biotage.com This technique could provide orthogonal selectivity for impurity profiling.

Chiral Separations: The structure of this compound itself is achiral. However, impurities generated during synthesis could potentially be chiral. For the analysis and separation of potential enantiomeric impurities, a chiral stationary phase (CSP) would be necessary. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based columns are widely used for the direct separation of enantiomers in the pharmaceutical industry. nih.govchromatographyonline.comamericanpharmaceuticalreview.com High-performance liquid chromatography has become the gold standard for chiral drug analysis through the utilization of specialized chiral stationary phases. americanpharmaceuticalreview.com

Table 1: Illustrative Stationary Phase Selection Guide This table provides example stationary phases and their potential application for the analysis of this compound.

| Stationary Phase Type | Specific Phase Example | Primary Interaction Mechanism | Application Notes |

| Reversed-Phase | C18 (Octadecyl) | Hydrophobic | General-purpose screening and quantification. sigmaaldrich.com |

| Reversed-Phase | RP-Amide | Hydrophobic, Hydrogen Bonding | Improved retention for polar compounds. sigmaaldrich.com |

| Reversed-Phase | Phenyl-Hexyl | Hydrophobic, π-π Interactions | Enhanced selectivity for aromatic and nitro-containing compounds. sigmaaldrich.com |

| HILIC | Amine-bonded Silica | Hydrophilic Partitioning, Ion Exchange | Orthogonal separation for impurity profiling of polar species. biotage.com |

| Chiral | Amylose tris(3,5-dimethylphenylcarbamate) | Chiral Recognition | Separation of potential chiral impurities. nih.gov |

Optimizing the mobile phase is critical for achieving the desired separation. phenomenex.com This involves selecting the appropriate organic solvent, controlling the pH, and choosing a suitable buffer.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents in reversed-phase HPLC. labcompare.com Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity. chromatographyonline.com A systematic approach would involve screening both solvents to determine the best resolution.

pH Control and Buffering: The piperidine moiety in the target molecule has a basic nitrogen, making its ionization state dependent on the mobile phase pH. mastelf.com Controlling the pH with a buffer is essential for achieving reproducible retention times and symmetrical peak shapes. chromatographyonline.commastelf.com For robust methods, the pH should be set at least one unit away from the analyte's pKa. sigmaaldrich.com Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred, especially when using mass spectrometry (MS) detection. sigmaaldrich.commastelf.com

Gradient Elution: Due to the potential presence of impurities with a wide range of polarities, a gradient elution method is often necessary. chromatographyonline.com This involves changing the mobile phase composition (typically increasing the percentage of organic solvent) during the analytical run. lth.se Method development often starts with a broad "scouting" gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components. chromatographyonline.com The gradient can then be optimized by adjusting the slope and duration to improve the resolution between the main compound and its impurities. mastelf.com

Table 2: Example HPLC Gradient Method for Analysis This table outlines a hypothetical starting gradient method for the analysis of this compound.

| Parameter | Condition |

| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 22.0 | |

| 22.1 | |

| 27.0 |

Preparative Chromatography for Large-Scale Purification

For the isolation of this compound in larger quantities (gram to kilogram scale) for further use, preparative HPLC is the method of choice. sorbtech.com This technique allows for purification to a high degree of purity. sorbtech.com The process involves scaling up a previously developed analytical method. labcompare.cominterchim.com

The transition from analytical to preparative scale involves:

Larger Column Dimensions: Columns with larger internal diameters (e.g., 20-50 mm or more) and longer lengths are used to accommodate higher sample loads. sorbtech.com

Higher Flow Rates: The mobile phase flow rate is increased proportionally to the column size to maintain separation efficiency.

Increased Sample Load: The primary goal is to maximize throughput by injecting a larger mass of the crude material onto the column without sacrificing the necessary resolution between the target compound and its impurities.

The objective is to collect the purified fraction corresponding to the main peak, followed by solvent evaporation to recover the solid, high-purity compound.

Orthogonal Chromatographic Techniques for Impurity Profiling

Impurity profiling is essential to ensure that all potential process-related impurities and degradation products are detected and quantified. chromatographyonline.com Relying on a single chromatographic method may not be sufficient, as impurities can co-elute with the main peak or other components. chromatographyonline.com Orthogonal methods, which utilize different separation mechanisms or conditions, provide a more comprehensive profile. nih.govresearchgate.net

For this compound, an orthogonal approach could involve:

Primary Method: A standard reversed-phase method on a C18 column with an acidic mobile phase (e.g., pH 2.5-3.5) and acetonitrile as the organic modifier.

Orthogonal Method: A second method employing significantly different selectivity. This could be achieved by:

Changing the stationary phase to one with different retention mechanisms, such as a Phenyl, Pentafluorophenyl (PFP), or HILIC column. chromatographyonline.comnih.gov

Altering the mobile phase conditions, for instance, by using methanol instead of acetonitrile or by changing the pH to a neutral or basic value (if the column chemistry allows). nih.gov

By comparing the chromatograms from two orthogonal systems, one can have much higher confidence that all impurities have been successfully separated and detected. researchgate.net

Hyphenated Techniques (e.g., LC-MS) for Enhanced Characterization and Purity Assessment

While HPLC with UV detection is powerful for quantification, it does not provide structural information about the separated components. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the definitive identification of compounds.

LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.gov For this compound, LC-MS analysis provides:

Molecular Weight Confirmation: MS provides the mass-to-charge ratio (m/z) of the eluting peak, confirming its identity.

Impurity Identification: The masses of impurity peaks can be determined, providing crucial clues to their structures (e.g., starting materials, by-products, or degradation products). nih.gov

Enhanced Purity Assessment: Peak purity can be assessed with greater confidence. A UV peak may appear symmetrical, but MS detection across the peak can reveal the presence of a co-eluting, isobaric (same mass) or different mass impurity. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) detector, can provide highly accurate mass measurements, allowing for the determination of elemental compositions. nih.gov

The use of a volatile buffer system (e.g., ammonium formate) in the mobile phase is crucial for compatibility with the MS detector's electrospray ionization (ESI) source. nih.gov

Emerging Research Perspectives and Future Directions in 4 4 Methylpiperidin 1 Yl 3 Nitrophenyl Methanol Studies

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety and efficiency. For the synthesis of (4-(4-Methylpiperidin-1-yl)-3-nitrophenyl)methanol, several strategies can be envisioned to develop more sustainable and greener routes.

One promising approach is the use of biocatalysis . Enzymes offer a high degree of selectivity and can operate under mild reaction conditions, reducing the need for harsh reagents and solvents. For instance, biocatalytic methods could be explored for the nitration of the aromatic ring or the reduction of a precursor nitro group to an amine, a common transformation in the synthesis of related compounds. Nitroreductases, for example, have been investigated for the reduction of nitroaromatic compounds to arylamines, which are valuable building blocks in pharmaceutical synthesis.

Continuous flow chemistry presents another significant opportunity for greening the synthesis of this compound. Nitration reactions are often highly exothermic and can pose safety risks in traditional batch reactors. Continuous flow systems offer superior heat and mass transfer, enabling better control over reaction parameters and minimizing the risk of runaway reactions. This technology can lead to higher yields, improved selectivity, and reduced waste generation. Furthermore, the integration of in-line purification and analysis in flow systems can streamline the entire manufacturing process.

The selection of greener solvents and reagents is also a critical aspect of sustainable synthesis. Traditional synthetic routes may employ hazardous solvents and strong acids. Research into alternative, more environmentally benign solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of the synthesis. Additionally, exploring solid acid catalysts for nitration could replace the need for corrosive and difficult-to-handle mixed acids.

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |

| Biocatalysis | Enzymatic nitration or reduction of nitro group. | High selectivity, mild reaction conditions, reduced waste. |

| Continuous Flow Chemistry | Nitration and other exothermic steps. | Improved safety, better process control, higher yields, potential for automation. |

| Green Solvents and Reagents | Replacement of hazardous solvents and strong acids. | Reduced environmental impact, improved worker safety. |

Application of Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in organic chemistry, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes.

Retrosynthesis prediction tools , such as SYNTHIA™, IBM RXN, and ASKCOS, can be employed to propose novel and efficient synthetic pathways for this compound. researchgate.net These platforms utilize vast databases of known chemical reactions to identify potential disconnections in the target molecule, working backward to commercially available starting materials. researchgate.netanadolu.edu.tr This can help chemists to identify shorter, more cost-effective, and potentially greener synthetic routes.

Machine learning models for reaction outcome prediction can be particularly valuable for key steps in the synthesis, such as the nitration of the aromatic ring. The regioselectivity of electrophilic aromatic substitution is a classic challenge in organic synthesis. ML models, like RegioML, trained on large datasets of nitration reactions, can predict the most likely position of nitration on a given aromatic substrate with high accuracy. nih.govnih.gov This predictive capability can save significant experimental time and resources by guiding the choice of starting materials and reaction conditions.

| Machine Learning Application | Specific Use in this compound Studies | Potential Impact |

| Retrosynthesis Prediction | Proposing novel synthetic routes from available starting materials. | Discovery of more efficient, cost-effective, and sustainable syntheses. |

| Reaction Outcome Prediction | Predicting the regioselectivity of the nitration step. | Reduced number of trial-and-error experiments, faster route development. |

| Reaction Optimization | Fine-tuning reaction conditions for key synthetic steps to maximize yield. | Improved process efficiency and product purity. |

Exploration of Novel Analytical Strategies for In-Process Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal is to ensure final product quality. For the synthesis of this compound, the implementation of novel analytical strategies for in-process control can lead to significant improvements in process understanding and control.

Spectroscopic techniques such as Raman, Near-Infrared (NIR), and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for real-time reaction monitoring. acs.org These non-invasive techniques can be integrated directly into the reaction vessel or flow reactor to provide continuous data on the concentration of reactants, intermediates, and products. This real-time information allows for precise control over the reaction, enabling the identification of reaction endpoints and the detection of any process deviations.

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for monitoring the progress of the synthesis and ensuring the purity of the final product. chemicalbook.com The development of rapid and efficient in-line or at-line HPLC methods can provide near real-time feedback on the reaction, allowing for immediate adjustments to be made to the process parameters.

The crystallization of the final product is a critical step that determines its purity and physical properties. In-situ monitoring of crystallization using techniques like Focused Beam Reflectance Measurement (FBRM) and Particle Video Microscopy (PVM) can provide valuable information on particle size distribution and crystal morphology in real-time. researchgate.netbioworld.com This allows for precise control over the crystallization process, ensuring the consistent production of the desired solid-state form. anadolu.edu.tr

| Analytical Strategy | Application in the Synthesis Process | Benefit |

| In-line Spectroscopy (Raman, NIR, FT-IR) | Real-time monitoring of reactant consumption and product formation. | Improved process understanding, precise endpoint determination, enhanced safety. |

| At-line/On-line Chromatography (HPLC/UHPLC) | Monitoring reaction progress and impurity profiles. | Tighter process control, assurance of product quality. |

| In-situ Crystallization Monitoring (FBRM, PVM) | Real-time analysis of particle size and crystal growth. | Consistent production of the desired crystalline form, improved product quality. |

Theoretical Advancements in Predicting Complex Organic Reactions

Computational chemistry and theoretical methods have become indispensable tools for understanding and predicting the behavior of complex organic reactions. The application of these methods to the synthesis of this compound can provide valuable insights into reaction mechanisms, kinetics, and selectivity.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and energetics of molecules and transition states. mdpi.com For the synthesis of the target compound, DFT can be employed to: